Brevinin-2-OR5
Description
Brevinin-2-OR5 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is characterized by a conserved C-terminal cyclic domain (Cys residues forming a disulfide bridge) and a variable N-terminal helical region. This structural motif enables membrane disruption and immunomodulatory activity against pathogens. This compound exhibits potent antimicrobial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) range of 6.6–13.2 μM . Its sequence (SFLDTLKNLAISAAKGAGQSVLSTLSCKLSETC) highlights key residues critical for its bactericidal properties, including hydrophobic and positively charged amino acids that facilitate interactions with bacterial membranes .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SFLDTLKNLAISAAKGAGQSVLSTLSCKLSETC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brevinin-2 Family Peptides
The Brevinin-2 family comprises structurally and functionally diverse peptides. Below is a comparative analysis of Brevinin-2-OR5 with five homologs, focusing on sequence variations, MIC values against S. aureus, and inferred structure-activity relationships.
Table 1: Comparative Data for Brevinin-2 Family Peptides
| Peptide Name | Sequence | MIC (μM) vs. S. aureus | Key Structural Features |
|---|---|---|---|
| This compound | SFLDTLKNLAISAAKGAGQSVLSTLSCKLSETC | 6.6–13.2 | High hydrophobicity (Leu, Phe), +4 charge |
| Brevinin-2-OW2 | SVMGTVKDLLIGAGKSAAQSVLKSLSCKLSNDC | 3.3–6.6 | Increased Gly/Val content, +5 charge |
| Brevinin-2RE1 | SFLSTFKKLAIDAAKNAGQSVLHTLTCKLDNQC | 20–50 | Substituted Thr/His, reduced hydrophobicity |
| Brevinin-2-related peptide | GIWDTIKSMGKVFAGKILQNL | 25 | Shorter sequence, lacks C-terminal cysteines |
| Brevinin-2SKa | GLFSAFKKVGKNVLKNVAGSLMDNLKCKVSGEC | 50 | Extended N-terminal, +6 charge |
| Brevinin-2TP1 | SILSTLKDVGISAIKSAGSGVLSTLLCKLNKNC | 100 | Bulky residues (Ile, Val), +3 charge |
Structural and Functional Insights
Brevinin-2-OW2 :
- Exhibits 2-fold higher potency than this compound (MIC: 3.3–6.6 μM vs. 6.6–13.2 μM).
- Key differences: Replacement of Phe (F) with Val (V) and Asp (D) with Gly (G) in the N-terminal region enhances flexibility and membrane insertion efficiency. The higher net charge (+5 vs. +4) may improve electrostatic interactions with negatively charged bacterial membranes .
Brevinin-2RE1 :
- Lower activity (MIC: 20–50 μM) correlates with substitutions in the helical domain (Thr for Asp, His for Ser), reducing hydrophobicity and disrupting α-helix formation.
Brevinin-2-related peptide :
- Lacks the C-terminal disulfide bridge, resulting in loss of cyclic structure and weaker membrane destabilization (MIC: 25 μM). This underscores the importance of the conserved Cys motif in Brevinin-2 peptides.
Brevinin-2TP1 :
- The lowest potency (MIC: 100 μM) is attributed to bulky hydrophobic residues (Ile, Val) in the mid-region, which may hinder optimal alignment with bacterial lipid bilayers.
Mechanistic Divergence
- Immunomodulatory Effects: this compound upregulates lys-7 expression in Caenorhabditis elegans, enhancing innate immune responses against methicillin-resistant S. aureus (MRSA) . While similar immunomodulatory data are unavailable for other Brevinin-2 peptides, structural analogs like Brevinin-2-OW2 may share this trait due to sequence homology.
- Charge-Hydrophobicity Balance : this compound and Brevinin-2-OW2 achieve optimal charge-hydrophobicity ratios for membrane permeabilization, whereas Brevinin-2TP1’s reduced charge (+3) and excessive hydrophobicity diminish efficacy.
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